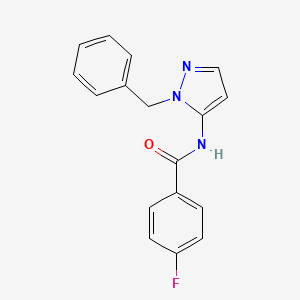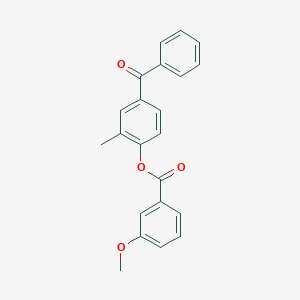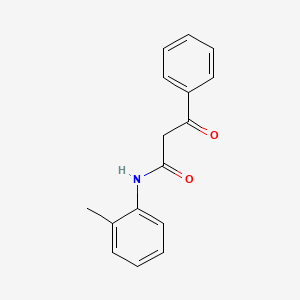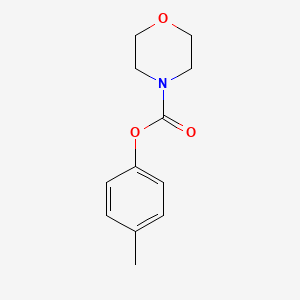
N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorine-containing pyrazoles and related compounds involves various strategies to incorporate the fluorine atom and the pyrazole moiety into the benzamide structure. One approach involves the condensation of substituted 2-hydroxybenzoyl compounds with pyrazolones, yielding compounds with promising antibacterial activities (Gadakh et al., 2010). Another method focuses on reacting pyrazole with various substituted acetamides, leading to compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds, such as 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated to understand the stability and reactivity of the fluorobenzamide moiety. Studies have shown that the fluorine atom's electronegativity significantly influences the compound's reactivity, particularly at the carbonyl group (Mary et al., 2015).
Chemical Reactions and Properties
Research on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles reveals that these compounds exhibit varied chemical reactivity, including antibacterial and antifungal activities. The presence of fluorine enhances the antimicrobial efficacy of these compounds, with specific derivatives showing high activity against bacteria and fungi (Gadakh et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility and stability, of fluorobenzamides depend on the substitution pattern on the benzoyl and pyrazole rings. The introduction of fluorine atoms often increases the compound's lipophilicity, affecting its solubility and pharmacokinetic profile (Desai et al., 2013).
Chemical Properties Analysis
The chemical properties of N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide analogs, including their reactivity and interaction with biological targets, have been explored through various studies. For instance, the introduction of fluorine atoms has been shown to enhance the antimicrobial activity of benzamides, indicating that such modifications could be beneficial in designing new therapeutic agents (Desai et al., 2013).
特性
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-15-8-6-14(7-9-15)17(22)20-16-10-11-19-21(16)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYETWABWVBQAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-beta-alanyl-2-(3,5-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5663459.png)

![1-[2-(7-methyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-4-phenyl-2-pyrrolidinone dihydrochloride](/img/structure/B5663479.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5663485.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B5663512.png)
![5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5663522.png)
![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)
![(1S*,5R*)-3-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5663544.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5663549.png)
![1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5663558.png)
